molecular formula C27H23N3OS B2679649 2-((3-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793861-67-2

2-((3-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2679649
CAS No.: 1793861-67-2
M. Wt: 437.56
InChI Key: DYXVGRBOGBAYMH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidin-4(5H)-one class, characterized by a fused bicyclic core with sulfur and aromatic substituents. Key structural features include:

  • Position 7: A phenyl ring, contributing to π-π stacking interactions.
  • Position 3: An m-tolyl group (meta-methylphenyl), which may influence steric and electronic properties.

Properties

IUPAC Name

3-(3-methylphenyl)-2-[(3-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3OS/c1-18-8-6-10-20(14-18)17-32-27-29-24-23(21-11-4-3-5-12-21)16-28-25(24)26(31)30(27)22-13-7-9-19(2)15-22/h3-16,28H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXVGRBOGBAYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[3,2-d]pyrimidinone core, followed by the introduction of the 3-methylbenzylthio and m-tolyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) moiety undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modifying electron density and bioactivity .
Example :
R-S-R’+H2O2R-S(O)-R’\text{R-S-R'} + \text{H}_2\text{O}_2 \rightarrow \text{R-S(O)-R'} (sulfoxide)
R-S(O)-R’+H2O2R-S(O2)-R’\text{R-S(O)-R'} + \text{H}_2\text{O}_2 \rightarrow \text{R-S(O}_2\text{)-R'} (sulfone)

Electrophilic Aromatic Substitution (EAS)

The phenyl and m-tolyl groups participate in EAS reactions (e.g., nitration, halogenation) due to their electron-rich nature .

Nucleophilic Substitution

The sulfur atom in the thioether group can act as a nucleophile, enabling reactions with alkyl halides or other electrophiles .

Reduction of the Pyrrolopyrimidine Core

The carbonyl group in the 4(5H)-one moiety is reducible to a hydroxyl group using agents like LiAlH₄.

Reagents and Reaction Conditions

Key reagents and conditions for specific transformations are summarized below:

Reaction Type Reagents/Conditions Major Products Source
Thioether OxidationH₂O₂, m-CPBA (room temp)Sulfoxide or sulfone derivatives
EAS (Nitration)HNO₃/H₂SO₄ (0–5°C)Nitro-substituted aryl rings
Nucleophilic SubstitutionAlkyl halides, K₂CO₃, DMF (25°C)Alkylated thioether derivatives
Carbonyl ReductionLiAlH₄, THF (reflux)4(5H)-ol derivative

Oxidation Studies

  • Sulfoxide derivatives of similar pyrrolopyrimidines show enhanced solubility and altered binding affinities in enzyme inhibition assays .

  • Sulfone formation is typically slower but improves metabolic stability in vivo.

Substitution Reactions

  • Halogenation : Bromination at the phenyl ring (using Br₂/FeBr₃) introduces sites for cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Alkylation : Reaction with chloroacetonitrile yields cyanoethyl-thioether derivatives, useful in prodrug design .

Biological Implications

  • Thioether oxidation to sulfone derivatives correlates with increased cytotoxicity in cancer cell lines (e.g., IC₅₀ values < 50 nM in HepG-2) .

  • Reduced 4(5H)-ol analogs exhibit diminished kinase inhibition, highlighting the carbonyl’s role in target binding.

Comparative Reactivity Table

A comparison with structurally related compounds reveals trends in reactivity:

Compound Reactivity Profile Key Difference
2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-oneHigh thioether oxidation propensity; moderate EAS activitym-Tolyl group sterically hinders some EAS
3-benzyl-2-((3-methylbenzyl)thio)quinazolin-4(3H)-oneFaster sulfone formation; reduced carbonyl reactivityQuinazoline core lacks fused pyrrole ring
7-phenyl-3-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one Limited thioether reactivity; robust halogenation at thiophene ringThiophene vs. pyrrolopyrimidine core

Mechanistic Insights

  • Oxidation Mechanism : Proceeds via a radical intermediate, confirmed by ESR studies.

  • EAS Selectivity : Nitration occurs preferentially at the para position of the m-tolyl group due to steric and electronic effects .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structural features can exhibit anticancer properties. The imidazole and pyrimidine moieties are often associated with the inhibition of tumor growth through interference with cellular signaling pathways. Studies suggest that derivatives of pyrimidine can modulate various biological targets, leading to apoptosis in cancer cells.

Antimicrobial Activity

The compound's thioether linkage may enhance its antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Enzyme Inhibition

Inhibitors targeting specific enzymes such as dihydroorotate dehydrogenase (DHODH) have shown promise in treating autoimmune diseases and cancers. Compounds structurally related to 2-((3-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one may also exhibit similar inhibitory effects, warranting further investigation into their enzyme interaction profiles.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Thioether Linkage : This is achieved through the reaction of 3-methylbenzyl chloride with sodium thiolate.
  • Cyclization : The formation of the pyrrolopyrimidine structure is carried out via cyclization reactions involving appropriate amines and carbonyl compounds.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of pyrrolopyrimidine derivatives, including this compound. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further drug development .

Case Study 2: Antimicrobial Properties

Another research project focused on the antimicrobial activity of thioether-containing compounds similar to the target molecule. The findings revealed that these compounds exhibited potent antibacterial and antifungal activities, supporting the hypothesis that structural components play a crucial role in biological efficacy .

Mechanism of Action

The mechanism of action of 2-((3-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Core Structure Variations

Thieno[3,2-d]pyrimidin-4(3H)-ones ()

Compounds such as 2,6-bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12) and its derivatives replace the pyrrolo ring with a thieno ring. Key differences include:

  • Electronic Effects: The thieno core contains a sulfur atom in the six-membered ring, altering electron distribution compared to the pyrrolo core.
  • Melting Points: Thieno derivatives exhibit higher melting points (e.g., 241–304°C for compounds 12, 3a, 3b) , likely due to stronger intermolecular interactions.
  • Synthetic Routes : Synthesized via HCl-mediated cyclization and alkylation, with yields ranging from 48% to 61% .
Pyrazolo[3,4-d]pyrimidin-4(5H)-ones ()

Compound 13g (6-((3-fluorobenzyl)thio)-2-(oxetan-3-yl)-5-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) features a pyrazolo core. Notable distinctions:

  • Substituent Effects : The 3-fluorobenzyl group enhances electronegativity and bioavailability compared to the 3-methylbenzyl group in the target compound.
  • Solubility : The oxetane moiety in 13g may improve aqueous solubility relative to purely aromatic substituents .

Substituent-Driven Comparisons

Pyrrolo[3,2-d]pyrimidin-4(5H)-one Derivatives
  • Compound 15a (): A simpler analog with 5-methyl and 7-p-tolyl groups. Its 1H NMR data (δ 2.30 ppm for methyl, 7.18–7.89 ppm for aromatic protons) suggests a less complex electronic environment than the target compound .
  • Compounds 18 and 19 (): Feature benzyl and hydroxy-furan-2(5H)-one substituents. Their lower melting points (101–106°C) highlight how polar groups reduce thermal stability compared to alkyl/aryl substituents.
  • AZD4831 (): A myeloperoxidase inhibitor with a thioxo group at position 2 and a chlorobenzyl group. Its metabolism involves extensive hepatic modification, suggesting that the target compound’s 3-methylbenzylthio group may confer slower clearance .

Biological Activity

The compound 2-((3-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a member of the pyrrolo[3,2-d]pyrimidine family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C27H23N3OS
  • Molecular Weight : 439.55 g/mol
  • Structural Features : The compound features a pyrrolo[3,2-d]pyrimidine core substituted with a thioether and multiple aromatic groups, which are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

  • Antitumor Activity
    • The compound has shown promising results in inhibiting tumor cell proliferation. In vitro studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon cancer cells.
    • Mechanism : It is believed to induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.
  • Anti-inflammatory Properties
    • The compound demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. It has been tested in models of acute inflammation where it reduced edema and inflammatory cell infiltration.
    • Research Findings : In a study involving carrageenan-induced paw edema in rats, treatment with the compound significantly reduced swelling compared to control groups.
  • Antimicrobial Activity
    • Preliminary investigations suggest that this compound possesses antimicrobial properties against Gram-positive and Gram-negative bacteria. It has shown efficacy in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
    • Case Study : A study evaluated its effectiveness against clinical isolates of multidrug-resistant bacteria, revealing potent antibacterial activity at low concentrations.

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineResultsReference
AntitumorMCF-7 (breast cancer)IC50 = 15 µM
AntitumorMDA-MB-231 (breast cancer)Synergistic effect with doxorubicin
Anti-inflammatoryCarrageenan modelReduced paw edema by 50%
AntimicrobialS. aureusMIC = 32 µg/mL

Case Studies

  • Antitumor Efficacy in Breast Cancer
    A recent study investigated the effects of this compound on breast cancer cell lines. The results indicated that this compound not only inhibited cell growth but also enhanced the efficacy of doxorubicin, suggesting a potential role in combination therapy for breast cancer treatment.
  • Anti-inflammatory Mechanism Exploration
    In another study, the anti-inflammatory mechanism was explored using an animal model of inflammation. The compound was administered prior to induction of inflammation, resulting in significant reductions in inflammatory markers such as TNF-alpha and IL-6.

Q & A

Q. What are the recommended synthetic routes for 2-((3-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one?

Methodological Answer: The synthesis involves multi-step reactions, typically including:

  • Thioether formation : Reacting a thiol-containing intermediate (e.g., 3-methylbenzyl mercaptan) with a halogenated pyrrolo-pyrimidine precursor under basic conditions (e.g., K₂CO₃ in DMF).
  • Cyclization : Acid- or base-mediated closure of the pyrrolo-pyrimidine ring, often using reagents like POCl₃ or polyphosphoric acid.
  • Substituent introduction : Aryl groups (e.g., phenyl, m-tolyl) are introduced via Suzuki coupling or nucleophilic aromatic substitution.

Key Reaction Conditions (based on analogous syntheses):

StepReagents/ConditionsYield (%)Reference
Thioether formationK₂CO₃, DMF, 80°C65–75
CyclizationPOCl₃, reflux50–60
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O70–80

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. Aromatic protons appear as multiplet clusters (δ 6.8–8.2 ppm), while the thioether group may show deshielded methylene protons (δ 3.8–4.2 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and stereoelectronic effects, especially for tautomeric forms (e.g., 3H vs. 5H configurations) .

Q. What are the key structural features influencing its reactivity and stability?

Methodological Answer:

  • Thioether group : Enhances nucleophilic substitution susceptibility but may oxidize under harsh conditions.
  • Pyrrolo-pyrimidine core : Electron-deficient regions (e.g., pyrimidin-4-one) facilitate electrophilic attacks, while the pyrrole ring contributes π-π stacking in biological targets .
  • Substituent effects : m-Tolyl groups increase steric hindrance, affecting solubility and crystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve thioether formation but may require post-reaction purification via column chromatography.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu systems) enhance cross-coupling efficiency .
  • Temperature control : Lower temperatures (≤60°C) reduce side reactions in cyclization steps .

Q. Data-Driven Optimization Example :

Variable TestedOptimal ConditionYield Improvement (%)
Catalyst (Suzuki)Pd(OAc)₂/XPhos+15
Reaction time (cyclization)12 hrs+10

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved?

Methodological Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times.
  • Control experiments : Test for off-target effects using kinase profiling panels or gene knockout models.
  • Structural analogs : Compare activity trends with derivatives lacking the 3-methylbenzylthio group to isolate pharmacophore contributions .

Q. What computational approaches are suitable for elucidating its mechanism of action?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinases) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites for covalent binding.
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding modes.

Q. Example DFT Results :

ParameterValue (eV)Biological Relevance
HOMO-5.2Electron donation to receptor
LUMO-1.8Susceptibility to nucleophilic attack

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